molecular formula C21H18BrN5O2S B2403311 2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1251679-96-5

2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

Cat. No.: B2403311
CAS No.: 1251679-96-5
M. Wt: 484.37
InChI Key: WBTOIQYMXVJPNS-UHFFFAOYSA-N
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Description

The compound “2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine” is a type of imidazo[2,1-b][1,3]thiazole derivative . Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Scientific Research Applications

Radiosensitization and Anticarcinogenic Properties

Imidazo[2,1-b][1,3]benzothiazole derivatives, including 2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine, have been explored for their potential in enhancing the efficacy of radiation therapy in treating cancers. Specifically, certain derivatives have demonstrated significant in vitro anticancer activity against the human liver cancer Hep G2 cell line and parental melanoma cell lines. The presence of specific substituents like sulfonamide, in combination with methoxy substitution, has shown to enhance DNA fragmentation, indicating potential utility as effective derivatives for specific cancer types such as hepatocellular carcinoma (Majalakere et al., 2020).

Antimicrobial Activity

Imidazo[2,1-b][1,3]benzothiazole derivatives, similar to this compound, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit variable and modest activity against investigated strains of bacteria and fungi. The structures of the synthesized compounds were established using various spectral analysis methods, and the antimicrobial activity was screened in vitro, presenting a potential pathway for developing new antimicrobial agents (Patel et al., 2011).

Future Directions

Imidazo[2,1-b][1,3]thiazines have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests potential future directions for the study and application of “2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine”.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

The compound interacts with EGFR, potentially inhibiting its activity This inhibition could prevent the signal transduction cascade initiated by EGFR, thereby inhibiting DNA synthesis and cell proliferation

Biochemical Pathways

The compound’s interaction with EGFR affects the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways . These pathways are involved in cell cycle regulation and survival, and their inhibition can lead to reduced cell proliferation and increased cell death.

Result of Action

The compound’s interaction with EGFR and subsequent inhibition of cell proliferation pathways could result in anti-cancer effects . Specifically, the compound could inhibit the growth of cancer cells that overexpress EGFR.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-13-6-7-17(14(2)10-13)30-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-16-5-3-4-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTOIQYMXVJPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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